2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone
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Overview
Description
2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone is a complex organic compound that features a triazole ring, a sulfanyl group, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone typically involves multiple steps. One common approach starts with the preparation of the triazole ring, which can be achieved by reacting aminoguanidine hydrochloride with succinic anhydride under microwave irradiation . The resulting intermediate is then reacted with a variety of amines to form the desired triazole compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The amino group on the triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole ring.
Scientific Research Applications
2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The sulfanyl group can form covalent bonds with target proteins, altering their function. The indole moiety can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone is unique due to its combination of a triazole ring, a sulfanyl group, and an indole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H15N5OS |
---|---|
Molecular Weight |
289.36 g/mol |
IUPAC Name |
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone |
InChI |
InChI=1S/C13H15N5OS/c1-8-6-9-4-2-3-5-10(9)18(8)11(19)7-20-13-15-12(14)16-17-13/h2-5,8H,6-7H2,1H3,(H3,14,15,16,17) |
InChI Key |
UFEWMPMFWMKPKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CSC3=NNC(=N3)N |
Origin of Product |
United States |
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